molecular formula C22H27NO3S B2555704 2-(ethylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 1251561-41-7

2-(ethylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No. B2555704
CAS RN: 1251561-41-7
M. Wt: 385.52
InChI Key: RDOGKAHZQJZOJT-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an ethylthio group, a methoxyphenyl group, and a tetrahydropyran ring. The presence of these groups could influence the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydropyran ring, possibly through a cyclization reaction, followed by the addition of the ethylthio and methoxyphenyl groups .


Molecular Structure Analysis

The tetrahydropyran ring is a common structural motif in many natural products and pharmaceuticals. Its presence can influence the compound’s conformation and stereochemistry .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the ethylthio group might be susceptible to oxidation, and the methoxyphenyl group could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the ethylthio and methoxy groups could increase the compound’s lipophilicity .

Scientific Research Applications

Diversity-Oriented Synthesis

A diversity-oriented synthesis approach was employed to create a library of substituted tetrahydropyrones via oxidative carbon-hydrogen bond activation and click chemistry. This methodology, which includes the use of tetrahydropyrans substituted with triazoles and other motifs, showcases the potential for generating structurally diverse non-natural compounds for biological screening. Such an approach could be relevant for exploring the biological activities of compounds structurally related to "2-(ethylthio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide" (Zaware et al., 2011).

Practical Synthesis of CCR5 Antagonists

In another study, a practical synthesis method was developed for an orally active CCR5 antagonist, highlighting the synthesis techniques for complex molecules that include tetrahydropyran structures. This research emphasizes the importance of advanced synthetic strategies in the development of therapeutic agents, which could be applicable to the synthesis and application of "this compound" (Ikemoto et al., 2005).

Antioxidant Additives for Lubricating Oils

Research on new thiazoles as antioxidant additives for lubricating oils provides an example of chemical compounds' applications in industrial settings. Although focusing on thiazoles, the methodology and evaluation of antioxidant properties could be relevant for assessing the utility of similar compounds in industrial applications (Amer et al., 2011).

Antiviral and Antibacterial Activities

Studies on benzamide-based compounds, including synthesis and evaluation against viral and bacterial pathogens, showcase the potential medical applications of structurally related molecules. For instance, novel benzamide-based 5-aminopyrazoles showed remarkable antiavian influenza virus activity, suggesting that similar structural frameworks could be explored for antiviral properties (Hebishy et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and how it’s handled. Without specific information, it’s difficult to provide a detailed safety profile .

properties

IUPAC Name

2-ethylsulfanyl-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3S/c1-3-27-20-11-7-4-8-17(20)21(24)23-16-22(12-14-26-15-13-22)18-9-5-6-10-19(18)25-2/h4-11H,3,12-16H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOGKAHZQJZOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2(CCOCC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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